molecular formula C23H25ClO12 B191778 Oenin CAS No. 7228-78-6

Oenin

Cat. No.: B191778
CAS No.: 7228-78-6
M. Wt: 528.9 g/mol
InChI Key: YDIKCZBMBPOGFT-UHFFFAOYSA-N
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Description

Malvidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of malvidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a metabolite. It is a beta-D-glucoside, an anthocyanin cation and an aromatic ether. It is functionally related to a malvidin. It is a conjugate acid of a malvidin 3-O-beta-D-glucoside betaine.
Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available.
Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

Biochemical Analysis

Biochemical Properties

Oenin chloride plays a significant role in biochemical reactions, particularly in the stabilization of color in wine. It interacts with various biomolecules, including procyanidin C2, to form stable pigments . The interaction between this compound chloride and procyanidin C2 results in the formation of a new pigment with a maximal absorption in the red region . Additionally, this compound chloride is not oxidized in the presence of grape polyphenol oxidase alone but is degraded in the presence of a crude grape PPO extract and caftaric acid, forming anthocyanidin-caftaric acid adducts .

Cellular Effects

This compound chloride influences various cellular processes. It has been shown to promote resilience against stress by modulating brain synaptic plasticity and peripheral inflammation . This compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects . In the presence of procyanidin C2, this compound chloride’s red color appears more stable, indicating its role in cellular interactions and stability .

Molecular Mechanism

At the molecular level, this compound chloride exerts its effects through binding interactions with biomolecules. It forms stable pigments through self-aggregation of the flavylium cation and copigmentation with the Z-chalcone form . The compound also interacts with procyanidin C2, leading to the formation of new pigments . These interactions contribute to the stabilization of its color and its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound chloride change over time. The compound is relatively stable, but its degradation can occur in the presence of certain enzymes and cofactors . Long-term studies have shown that this compound chloride can maintain its color stability through interactions with other biomolecules, such as procyanidin C2 . The HPLC chromatogram shows a decrease in the amplitude of the peaks of this compound chloride and procyanidin C2 over time .

Dosage Effects in Animal Models

The effects of this compound chloride vary with different dosages in animal models. At lower doses, it has been shown to promote resilience against stress by modulating brain synaptic plasticity and peripheral inflammation . At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited

Metabolic Pathways

This compound chloride is involved in various metabolic pathways. It interacts with enzymes such as grape polyphenol oxidase and caftaric acid, leading to the formation of anthocyanidin-caftaric acid adducts . These interactions affect the metabolic flux and metabolite levels, contributing to the compound’s biochemical properties and stability.

Transport and Distribution

Within cells and tissues, this compound chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, contributing to its stability and effects on cellular function . The compound’s transport and distribution mechanisms are essential for its role in biochemical reactions and cellular processes.

Subcellular Localization

This compound chloride’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound chloride exerts its effects in the appropriate cellular contexts, contributing to its biochemical and cellular properties.

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKCZBMBPOGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-78-6
Record name Oenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Oenin (malvidin 3-O-glucoside) has a molecular formula of C23H25ClO12 and a molecular weight of 532.89 g/mol.

A: this compound exhibits characteristic absorption maxima in the UV-Vis region, with its major peak around 520 nm, responsible for its red color. [, , ] This absorbance can be influenced by factors like pH, solvent, and the presence of copigments. [, , , , ] Additionally, this compound can be analyzed using techniques like HPLC coupled with UV and fluorescence detectors. []

A: Yes, the color stability of this compound can be significantly improved through copigmentation, a phenomenon where it forms complexes with other molecules like phenolic compounds and flavonoids. [, , , , , ] This interaction often results in a bathochromic shift, enhancing the red color and increasing its resistance to degradation. [, , , ]

A: Research indicates that this compound, along with other anthocyanidins like cyanidin, can inhibit the epidermal growth factor receptor (EGFR), a protein often overexpressed in cancer cells. [] This interaction leads to the inhibition of downstream signaling cascades, potentially contributing to the growth-inhibitory properties of this compound. []

A: Studies using Neuro-2A cells have shown that this compound can protect against neurotoxicity induced by amyloid β-peptide (Aβ), a key player in Alzheimer's disease. [] This protective effect is attributed to this compound's ability to block reactive oxygen species (ROS) formation, preserve calcium homeostasis, and prevent Aβ-mediated gene dysregulation involved in Aβ metabolism and cellular defense. []

A: this compound, due to its color properties and potential health benefits, finds applications in the food industry as a natural food colorant. [, ] Its antioxidant and anti-inflammatory properties make it a subject of interest for potential use in developing functional foods and nutraceuticals. [, ]

A: Research on the Indian grape cultivar Manjari Medika (MM) revealed a high abundance of this compound, suggesting its potential as a functional food. [] This study highlights the varietal differences in metabolite profiles and emphasizes the importance of understanding these differences for developing novel grape varieties with enhanced nutraceutical properties. []

A: Yes, computational techniques like density functional theory (DFT) have been employed to investigate the interactions between this compound and potential copigments, such as syringic acid and quercetin. [, ] These studies provide insights into the structural features, binding energies, and spectral shifts associated with this compound copigmentation. [, ] Additionally, molecular docking simulations were employed to assess the affinity of this compound and other phytocompounds against specific target proteins of Borrelia recurrentis, the bacterium responsible for louse-borne relapsing fever. []

A: Comparing the activity of this compound (malvidin 3-O-glucoside) with its aglycon, malvidin, reveals the impact of glycosylation on biological activity. Studies show that malvidin exhibits potent inhibitory effects on EGFR tyrosine kinase activity, while this compound shows limited activity. [] This suggests that the presence of the glucoside moiety in this compound may hinder its interaction with the target. []

A: Research suggests that the structure of the copigment significantly affects its ability to complex with this compound. For instance, vinylcatechin dimers exhibit a stronger binding affinity for this compound compared to catechin dimer procyanidin B3, highlighting the importance of the copigment's structure in determining the strength of the interaction. [] Furthermore, the presence of a pyrogallol group in the B ring of flavan-3-ol copigments has been linked to increased copigmentation potential. []

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